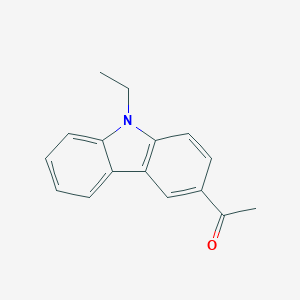

1-(9-ethyl-9H-carbazol-3-yl)ethanone

Overview

Description

1-(9-ethyl-9H-carbazol-3-yl)ethanone is an organic compound with the molecular formula C16H15NO. It is a derivative of carbazole, a heterocyclic aromatic compound. This compound is known for its unique structural features, which include an ethyl group attached to the nitrogen atom of the carbazole ring and an ethanone group at the 3-position of the carbazole ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(9-ethyl-9H-carbazol-3-yl)ethanone can be synthesized through several methods. One common method involves the reaction of N-ethylcarbazole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .

Another method involves the reaction of N-ethylcarbazole with acetic anhydride in the presence of a strong acid catalyst like sulfuric acid. This reaction also requires heating and results in the formation of this compound, which can be purified by column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification techniques such as distillation and crystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(9-ethyl-9H-carbazol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or alkylated derivatives of this compound.

Scientific Research Applications

1-(9-ethyl-9H-carbazol-3-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(9-ethyl-9H-carbazol-3-yl)ethanone involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation with light. This property makes it useful for imaging and diagnostic applications .

In medicinal chemistry, the compound’s mechanism of action may involve the inhibition of specific enzymes or receptors, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases involved in cancer cell proliferation .

Comparison with Similar Compounds

1-(9-ethyl-9H-carbazol-3-yl)ethanone can be compared with other carbazole derivatives, such as:

1-(9-ethyl-9H-carbazol-3-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of an ethanone group.

1-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one: This compound has an extended conjugated system, making it useful in photophysical studies and as a fluorescent dye.

1-(9-ethyl-9H-carbazol-3-yl)acetonitrile: This compound contains a nitrile group, which imparts different electronic properties and reactivity compared to the ethanone derivative.

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications in various fields of research .

Biological Activity

1-(9-ethyl-9H-carbazol-3-yl)ethanone, also known as 3-acetyl-9-ethylcarbazole (ECz), is a compound of significant interest in the fields of organic electronics and medicinal chemistry. Its unique tricyclic structure, comprising a carbazole core linked to an ethyl group and an acetyl moiety, endows it with distinct biological activities and potential therapeutic applications. This article delves into the biological activity of ECz, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₆H₁₈N₂O, with a molecular weight of approximately 238.33 g/mol. The compound exhibits a conjugated system which enhances its electron transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Table 1: Structural Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O |

| Molecular Weight | 238.33 g/mol |

| CAS Number | 1484-04-4 |

| SMILES Representation | CC(C(=O)C1=CC2=C(C=C1)C(=C(C=C2)C)N(C)C)C)N |

Antiviral Properties

Recent studies have explored the antiviral potential of derivatives of ECz against SARS-CoV-2. For instance, novel N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran derivatives were synthesized and evaluated for their binding affinities to the virus's main protease and spike glycoprotein. The most promising compounds exhibited binding energies comparable to standard antiviral agents, indicating their potential as effective inhibitors against COVID-19 .

Antitumor Activity

ECz has been reported to possess antitumor properties. Research indicates that it acts as a tumor suppressor in various cancer types by inducing growth arrest or apoptosis depending on the cellular context. The mechanism involves the regulation of genes responsible for cell division, particularly through the activation of pro-apoptotic pathways involving BAX and FAS antigen expression .

Neuroprotective Effects

The compound has also shown promise in neuroprotective applications. Studies suggest that ECz may modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases. Its interaction with specific receptors involved in neuronal signaling pathways could provide therapeutic benefits in conditions such as Alzheimer's disease .

Pharmacokinetic Properties

The pharmacokinetic profile of ECz indicates favorable absorption characteristics. It is predicted to cross the blood-brain barrier effectively, suggesting its potential utility in treating central nervous system disorders. Additionally, it has been identified as a substrate for P-glycoprotein, which may influence its bioavailability and distribution within the body .

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

In a recent study involving molecular docking simulations, several derivatives of ECz demonstrated high binding affinities to the SARS-CoV-2 main protease. Compounds such as 9b and 9c exhibited binding energies of -8.83 Kcal/mol and -8.92 Kcal/mol respectively, outperforming standard antiviral drugs like remdesivir and chloroquine .

Case Study 2: Tumor Suppression Mechanism

A series of experiments conducted on various cancer cell lines revealed that ECz induces apoptosis through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors like Bcl-2. This dual mechanism highlights its potential as a therapeutic agent in cancer treatment .

Properties

IUPAC Name |

1-(9-ethylcarbazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-3-17-15-7-5-4-6-13(15)14-10-12(11(2)18)8-9-16(14)17/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMBQMDRFSEKOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385731 | |

| Record name | 1-(9-ethyl-9H-carbazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-04-4 | |

| Record name | 1-(9-ethyl-9H-carbazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.